Nitrosoethane

Beschreibung

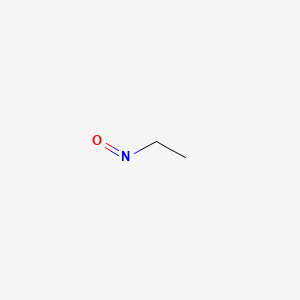

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

925-91-7 |

|---|---|

Molekularformel |

C2H5NO |

Molekulargewicht |

59.07 g/mol |

IUPAC-Name |

nitrosoethane |

InChI |

InChI=1S/C2H5NO/c1-2-3-4/h2H2,1H3 |

InChI-Schlüssel |

IFYCAQIXDKZDTB-UHFFFAOYSA-N |

SMILES |

CCN=O |

Kanonische SMILES |

CCN=O |

Andere CAS-Nummern |

925-91-7 |

Herkunft des Produkts |

United States |

Foundational Academic Perspectives on Nitrosoalkane Chemistry

Historical Development of Nitroso Compound Synthesis and Reactivity Studies

The study of C-nitroso compounds, where a nitroso group (–N=O) is bonded to a carbon atom, dates back to 1874. acs.orgacs.org This year marked the synthesis and identification of several foundational nitroso compounds, including 2-nitro-2-nitrosopropane and nitrosobenzene (B162901). acs.org One of the earliest synthetic achievements was the preparation of nitrosobenzene by Adolf von Baeyer in 1874, who utilized the reaction of diphenylmercury (B1670734) with nitrosyl bromide. nih.gov This nitrosation of an organometallic compound represented a key early method for creating a C-N bond. nih.gov

From the outset, researchers were intrigued by the distinct colors of these compounds, which appeared as blue or green in solution or in their monomeric state, but often existed as colorless or white solids. acs.orgacs.org This observation led to the early realization that the colorless solid form was a dimer of the colored monomeric species. acs.org While extensive studies focused on the synthesis and reactivity of the monomers, the precise structure of the dimers remained a subject of speculation due to the limited experimental and theoretical tools of the era. acs.org

The first 50 years of research (1874–1924) saw the development of various synthetic routes, including:

Nitrosation of secondary nitro compounds : The first aliphatic nitroso compound was prepared via this method in 1874. nih.gov

Direct nitrosation of aromatic amines : The nitrosation of tertiary aromatic amines became an established method for preparing compounds like p-nitroso-N,N-disubstituted anilines. nih.gov

Addition of nitrosyl halides to alkenes : The addition of nitrosyl chloride to the double bonds of terpenes was significant in early structural studies of these natural products. nih.gov

A long-held belief was that primary and secondary nitrosoalkanes were too unstable to be isolated because they would readily isomerize to their corresponding oximes. acs.org However, subsequent successful syntheses overcame this challenge, allowing for more detailed study of these compounds. acs.org The renewed interest in C-nitroso compounds in recent decades has been partly driven by their identification in various biological processes, prompting the development of new and improved synthetic procedures. nih.gov

Theoretical Evolution of C-Nitroso Bonding and Electronic Structure Concepts

The theoretical understanding of the C-nitroso bond and the electronic structure of the nitroso group has evolved significantly since the 19th century. Early structural chemistry relied on simple valence bond theory without an electronic basis. acs.org It was not until the 1920s and 1930s that electronic theories of valency, supported by physical measurements like dipole moments, were applied to nitroso compounds. acs.org

A major leap in understanding came after 1948 with the systematic application of crystallographic and spectroscopic techniques. acs.org The first crystal structure of a dimeric aromatic nitroso compound was published in 1950, confirming a trans configuration of the organic groups relative to the central N-N bond. acs.org These studies revealed a planar C₂N₂O₂ core in the dimers. acs.org

Modern theoretical approaches, including molecular orbital (MO) calculations, have provided deeper insights. capes.gov.br The nitroso group is recognized as a strong electron acceptor, a property that significantly influences the electronic spectra of these molecules. oup.com Theoretical studies have focused on key electronic transitions, such as the n→π* transition, which is responsible for the characteristic color of monomeric nitroso compounds. capes.gov.br The electronic structure of the nitroso group is isoelectronic with molecular oxygen, which helps explain some of its reactivity.

Computational methods like CASPT2 (Complete Active Space with Second-order Perturbation Theory) are now used to study the complex electronic structures and photochemistry of nitroso compounds. aip.org These advanced theoretical tools allow for the detailed analysis of ground and excited states, which is crucial for understanding the photodissociation and reactivity of these molecules. aip.org Bonding Evolution Theory (BET) has also been applied to reactions involving related compounds like nitrones, providing a topological analysis of bond formation and clarifying reaction mechanisms. rsc.org

For the monomer, the nitrogen atom is described as having sp² hybridization. One sp² orbital forms a σ-bond with carbon, another forms a σ-bond with oxygen, and the third contains the nitrogen's lone pair of electrons. A pπ orbital on nitrogen combines with a pπ orbital on oxygen to form the N=O π-bond. acs.org In the dimer, each nitrogen atom also uses three sp² orbitals to form C-N, N-N, and N-O σ-bonds. acs.org

Significance of Nitrosoethane in Contemporary Organic and Organometallic Chemical Research

This compound, as a representative primary nitrosoalkane, serves as a valuable compound in modern chemical research, finding applications in both organic synthesis and the field of organometallic chemistry.

In Organic Synthesis:

This compound is a versatile building block for introducing nitrogen-containing functional groups into molecules. vulcanchem.com Its reactivity is characterized by several key transformations:

Cycloaddition Reactions : this compound is an effective participant in cycloaddition reactions. It can act as a heterodienophile in Hetero-Diels-Alder reactions, reacting with dienes to form cycloadducts with high degrees of regioselectivity and stereoselectivity. vulcanchem.com It also undergoes nitroso-ene reactions with alkenes that possess an allylic hydrogen, yielding allyl hydroxylamines. vulcanchem.com

Isomerization : Like other primary nitrosoalkanes, this compound can isomerize to acetaldoxime, particularly in protic media. vulcanchem.comat.ua This tautomerization is a characteristic reaction of nitroso compounds with an α-hydrogen. at.ua

Dimerization : In the solid state or in concentrated solutions, this compound exists predominantly as a dimer. vulcanchem.com This reversible dimerization is a fundamental property, with the monomeric form favored in the gas phase or dilute solutions. acs.orgvulcanchem.com The enthalpy of this dimerization reaction in the gas phase has been measured. nist.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂H₅NO | nist.gov |

| Molecular Weight | 59.07 g/mol | nist.govontosight.ai |

| Physical State | Colorless, volatile liquid (monomer); Solid (dimer) | vulcanchem.comontosight.ai |

| Boiling Point | 17-18°C (at standard pressure) | ontosight.ai |

| Key Reactivity | Dimerizes in solid state; Isomerizes to oxime | vulcanchem.com |

Table 2: Selected Synthetic Routes to this compound

| Method | Description | Reference(s) |

|---|---|---|

| Pyrolysis of Alkyl Nitrites | The pyrolysis of nitrites like tert-amyl nitrite (B80452) is a common laboratory method to generate the monomer, which is then collected as a solid dimer. | vulcanchem.com |

| Reaction of Free Radicals with Nitric Oxide | Pyrolytically generated ethyl radicals can react directly with nitric oxide (including isotopically labeled ¹⁵NO) to form this compound. | rsc.orgacs.org |

| Oxidation of Hydroxylamines | The oxidation of ethylhydroxylamine using mild oxidizing agents provides a route to this compound. | vulcanchem.comwikipedia.org |

| Reaction of Organometallics | The reaction of ethylmagnesium bromide with nitrosyl chloride can be used for synthesis. | ontosight.ai |

In Organometallic Chemistry:

Organometallic chemistry is the study of compounds containing metal-carbon bonds. libretexts.org Ligands, which are molecules or ions that bond to a central metal atom, are crucial in this field as they modulate the metal center's reactivity. youtube.com The nitroso group in this compound can act as a ligand, coordinating to metal centers and enabling the study of novel organometallic complexes. vulcanchem.comwikipedia.org

Research has demonstrated the formation of this compound complexes with various transition metals:

Iron Complexes : this compound forms complexes with iron porphyrins, where the this compound ligand attaches to the iron center through its nitrogen atom. This has implications for understanding the interactions of nitroso compounds in biological systems that contain heme. vulcanchem.com

Ruthenium Complexes : A this compound complex with ruthenium, specifically [TpRuCl{N(=O)Et}(PPh₃)], has been isolated and characterized. oup.com In the absence of a phosphine (B1218219) ligand, a this compound-bridged dimeric complex, [(TpRuCl)₂{μ-N(=O)Et}₂], was formed. These studies provide insight into the insertion of nitric oxide into metal-ethyl bonds and the subsequent reactivity of the resulting this compound ligand. oup.com

Zinc Complexes : The formation of C-nitrosoethane has been confirmed in reactions involving organozinc thiolate complexes and a nitrosonium source, suggesting an intramolecular transnitrosation pathway. mit.edu

The ability of this compound to act as a ligand in organometallic chemistry opens avenues for catalytic applications and for modeling biological processes involving metal-nitrosyl interactions.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Acetaldehyde | C₂H₄O |

| Acetic Acid | C₂H₄O₂ |

| Acetone | C₃H₆O |

| Acetonitrile | C₂H₃N |

| Acetyl Chloride | C₂H₃ClO |

| Acrolein | C₃H₄O |

| Allyl Hydroxylamines | (Varies) |

| Aluminum Trinitrate | Al(NO₃)₃ |

| p-Aminotetrafluoronitrosobenzene | C₆HF₄N₂O |

| Antipyrine | C₁₁H₁₂N₂O |

| Azoethane | C₄H₁₀N₂ |

| Benzene | C₆H₆ |

| Boron | B |

| 4-Bromonitrosobenzene | C₆H₄BrNO |

| 2-Nitro-2-nitrosobutane | C₄H₉N₂O₃ |

| n-Butyllithium | C₄H₉Li |

| Carbodiimides | (Varies) |

| Carbon Monoxide | CO |

| 1-Chloro-1,1,2,2-tetrafluoro-2-nitrosoethane | C₂ClF₄NO |

| 1-Chloro-1-nitrosocyclohexane | C₆H₁₀ClNO |

| 3-Chloro-2-nitrosonorbornane | C₇H₁₀ClNO |

| 1,5-Cyclooctadiene | C₈H₁₂ |

| Cyclopentane | C₅H₁₀ |

| 1-Cyclopropyl-1-nitrosoethane | C₅H₉NO |

| Dinitrogen Tetraoxide | N₂O₄ |

| Dinitrogen Trioxide | N₂O₃ |

| Diphenylmercury | C₁₂H₁₀Hg |

| Ethane (B1197151) | C₂H₆ |

| Ethanol | C₂H₆O |

| Ethers | R-O-R' |

| Ethyl Nitrite | C₂H₅NO₂ |

| Ethylamine | C₂H₇N |

| Ethylmagnesium Bromide | C₂H₅BrMg |

| Ferrocene | C₁₀H₁₀Fe |

| Guanidines | CH₅N₃ (parent) |

| Heme A | C₄₉H₅₆O₆N₄Fe |

| Hydroxylamines | (Varies) |

| Iron(III) tris(acetylacetonate) | C₁₅H₂₁FeO₆ |

| Isopropyl Nitrite | C₃H₇NO₂ |

| Lithium | Li |

| 4-Nitrosomenthone | C₁₀H₁₇NO₂ |

| Methanol | CH₄O |

| Methoxy Group | -OCH₃ |

| 3-Methyl-2-butanone | C₅H₁₀O |

| 3-Methyl-3-nitroso-2-butanone | C₅H₉NO₂ |

| 2-Methylbut-2-ene | C₅H₁₀ |

| Methyl Nitrite | CH₃NO₂ |

| 2-Methylpropene | C₄H₈ |

| N-Nitrosodimethylamine (NDMA) | C₂H₆N₂O |

| N-(2-Cyanoethyl)aniline | C₉H₁₀N₂ |

| Nickel Tetracarbonyl | C₄NiO₄ |

| Nitric Oxide | NO |

| Nitro Group | -NO₂ |

| Nitroalkanes | R-NO₂ |

| Nitrobenzene | C₆H₅NO₂ |

| 2-Nitro-2-nitrosopropane | C₃H₇N₂O₃ |

| Nitroethane | C₂H₅NO₂ |

| Nitrogen | N₂ |

| Nitrogen Dioxide | NO₂ |

| Nitrones | R₁R₂C=NR₃⁺O⁻ |

| p-Nitrosodimethylaniline | C₈H₁₀N₂O |

| Nitroso Group | -NO |

| Nitrosoalkanes | R-NO |

| Nitrosoarenes | Ar-NO |

| Nitrosobenzene | C₆H₅NO |

| This compound | C₂H₅NO |

| Nitrosoferrocene | C₁₀H₉FeNO |

| Nitrosyl Bromide | BrNO |

| Nitrosyl Chloride | ClNO |

| Nitrous Acid | HNO₂ |

| 1-Nitroso-2-naphthol | C₁₀H₇NO₂ |

| Oximes | R₁R₂C=NOH |

| Oxygen | O₂ |

| Pentyl Nitrate | C₅H₁₁NO₃ |

| Pentyl Nitrite | C₅H₁₁NO₂ |

| Phenol | C₆H₆O |

| Phenylmagnesium Bromide | C₆H₅BrMg |

| Phosphanes | PH₃ (parent) |

| Polyethylene | (C₂H₄)n |

| Polypropylene | (C₃H₆)n |

| Propan-1-ol | C₃H₇OH |

| n-Propyl Nitrite | C₃H₇NO₂ |

| Pyrazoles | C₃H₄N₂ (parent) |

| Pyrroles | C₄H₅N (parent) |

| Selenium | Se |

| Silicon | Si |

| Sodium Nitrite | NaNO₂ |

| Styrene | C₈H₈ |

| Sulfuric Acid | H₂SO₄ |

| Terpenes | (C₅H₈)n |

| tert-Amyl Nitrite | C₅H₁₁NO₂ |

| Thiazoles | C₃H₃NS (parent) |

| Tin | Sn |

| Toluene | C₇H₈ |

| 2,4,6-Tribromonitrosobenzene | C₆H₂Br₃NO |

| Trifluoroacetic Acid | C₂HF₃O₂ |

| Trimethylaluminium | C₆H₁₈Al₂ |

| Triphenylphosphine | C₁₈H₁₅P |

| Zinc | Zn |

Advanced Synthetic Methodologies and Mechanistic Pathways for Nitrosoethane

Novel Catalytic Approaches for C-Nitroso Bond Formation

The formation of the C-nitroso bond is a critical step in the synthesis of nitrosoethane. Modern synthetic chemistry has moved towards catalytic methods to improve efficiency, selectivity, and environmental compatibility.

Biocatalysis has emerged as a powerful tool for C-N bond formation. In a notable example of catalytic promiscuity, enzymes like peroxidases and laccases can mediate the formation of reactive nitroso intermediates from acylated hydroxylamines. nih.govhhu.de These enzymes, coupled with an oxidase system (e.g., glucose oxidase), utilize air as the terminal oxidant to generate acylnitroso species under mild, aqueous conditions. nih.govhhu.dersc.org The resulting electrophilic nitroso compound can then participate in reactions such as the nitroso-ene reaction to form C-N bonds with high yields. nih.govrsc.org This biocatalytic approach represents a green and efficient pathway for creating complex nitrogen-containing molecules. nih.govhhu.dersc.org

Transition metal catalysis also offers effective routes. Rhodium(III) catalysts have been successfully used for the C-H activation of N-nitrosoanilines, which can then react with various partners. frontiersin.org While not a direct synthesis of this compound, this methodology highlights the utility of metal catalysts in activating precursors for C-N bond formation. Similarly, iron-catalyzed hydroamination reactions, which can involve N-based radical traps, showcase the potential of earth-abundant metals in C-N bond forming processes. uni-regensburg.de Zirconium-catalyzed oxidation of primary amines using tert-butyl hydroperoxide (TBHP) also presents an efficient method for producing nitro compounds, which are precursors to nitroso compounds. wiley-vch.de

Table 1: Comparison of Catalytic Approaches for C-Nitroso Bond Formation

| Catalytic System | Precursor | Oxidant | Key Features |

|---|---|---|---|

| Peroxidase/Oxidase | Acylated Hydroxylamines | Air (O₂) | Mild aqueous conditions, high yields, green chemistry. nih.govrsc.org |

| Laccases | Acylated Hydroxylamines | Air (O₂) | Enables direct, selective introduction of nitrogen via C-H activation. nih.govhhu.de |

| Rhodium(III) Complexes | N-Nitrosoanilines | - | C-H activation, high functional group tolerance. frontiersin.org |

**2.2. Mechanistic Investigations of this compound Derivatization

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

The addition of nitrosyl chloride (NOCl), also known as Tilden's reagent, to alkenes is a classic method for producing α-chloro nitrosoalkanes. vedantu.comwikipedia.org When ethene reacts with NOCl, the process is an electrophilic addition. The strong electrophilicity of NOCl facilitates the attack on the double bond. vedantu.com

The mechanism proceeds in steps:

The electrophilic nitrosyl group (NO⁺) is attacked by the π-electrons of the ethene double bond.

This forms a carbocation intermediate and a chloride ion. vedantu.com

The chloride ion then attacks the carbocation, yielding 1-chloro-2-nitrosoethane. vedantu.com

The stereochemistry of this addition can be complex and depends on the alkene structure and reaction conditions, such as the solvent. stackexchange.com For some alkenes, the addition is anti, where the nitrosyl group and the chloride add to opposite faces of the double bond. This is explained by the formation of a bridged intermediate, similar to a bromonium ion, which blocks one face from attack. stackexchange.com However, syn-addition has also been observed, and the outcome can be influenced by the solvent used. stackexchange.com For instance, reactions in liquid sulfur dioxide can yield different stereochemical outcomes compared to those in chlorinated solvents like CH₂Cl₂. stackexchange.com

Oxidation of suitable precursors is a common and versatile method for synthesizing this compound. nih.gov A primary challenge in these syntheses is preventing the over-oxidation of the desired this compound to its corresponding nitroalkane (nitroethane) or the isomerization of primary nitrosoalkanes to oximes. nih.gov

Oxidation of Primary Amines and Hydroxylamines: The direct oxidation of primary amines, such as ethylamine, can yield this compound. However, this often requires carefully controlled conditions to avoid side reactions. A more reliable method is the oxidation of N-ethylhydroxylamine. Various oxidizing agents can be employed for this transformation. For example, hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst has been used to prepare tertiary nitrosoalkanes from the corresponding amines. nih.gov

Oxidation of Oximes: The oxidation of aldoximes, such as acetaldoxime, can also lead to nitroso compounds. This route provides an alternative pathway starting from carbonyl compounds.

Reduction of Nitro Compounds: Conversely, the controlled reduction of nitroethane can produce this compound. This method is often employed in biological systems or for specific synthetic applications where the nitro precursor is readily available. nih.gov For example, ferrous myoglobin (B1173299) can be used to prepare nitrosoalkane derivatives from the corresponding nitroalkanes in the presence of a reducing agent like dithionite. nih.gov

Table 2: Key Oxidative and Reductive Pathways to Nitrosoalkanes

| Pathway | Precursor | Reagents/Conditions | Product |

|---|---|---|---|

| Amine Oxidation | R-NH₂ | H₂O₂ / Na₂WO₄ | R-NO nih.gov |

| Hydroxylamine (B1172632) Oxidation | R-NHOH | Various Oxidants | R-NO researchgate.net |

| Nitroalkane Reduction | R-NO₂ | Dithionite / Heme proteins | R-NO nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The development of methods for the stereoselective synthesis of chiral molecules is a central theme in modern organic chemistry. ethz.chnih.gov Creating chiral this compound analogues, which possess a stereocenter adjacent to the nitroso group, requires precise control over the reaction stereochemistry.

Asymmetric synthesis can be achieved through several strategies, including the use of chiral starting materials (from the chiral pool), chiral auxiliaries, or enantioselective catalysts. ethz.ch

Chiral Auxiliaries: An enantiopure auxiliary can be attached to the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chresearchgate.net After the desired stereocenter is created, the auxiliary is removed.

Enantioselective Catalysis: A chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This is a highly efficient approach as a small amount of catalyst can generate a large quantity of enantiomerically enriched product. ethz.ch

For nitroso compounds, the nitroso-aldol reaction is a key transformation where stereoselectivity can be introduced. Chiral catalysts can be designed to control the facial selectivity of the nucleophilic attack on the nitroso group, leading to chiral α-aminooxy alcohol products. While specific examples for this compound are specialized, the principles of asymmetric catalysis are broadly applicable to the synthesis of its chiral analogues. rsc.orggoogle.com

Control of this compound Monomer-Dimer Equilibrium in Synthesis

A defining characteristic of C-nitroso compounds is their tendency to dimerize, forming colorless azodioxy compounds (also known as azoxy dimers). researchgate.netfkit.hr this compound exists in equilibrium between its blue, monomeric form (CH₃CH₂-N=O) and its colorless, dimeric form. researchgate.net The structural chemistry involves three forms: the monomer, the Z-dimer (cis), and the E-dimer (trans). fkit.hr

This equilibrium is influenced by several factors:

Temperature: Lower temperatures generally favor the formation of the dimer. Kinetic control at low temperatures often leads to the formation of the Z-dimer, while higher temperatures favor the thermodynamically more stable E-dimer. fkit.hr

Concentration: Higher concentrations of the nitroso compound in solution shift the equilibrium towards the dimer. fkit.hr

Solvent: The choice of solvent can significantly alter the proportions of the monomer and the two dimer forms. fkit.hr

Photochemical Conditions: The monomer-dimer equilibrium can be controlled by light. UV irradiation can convert the dimer back to the monomer, even at very low temperatures (e.g., 12 K). Subsequent irradiation with visible light or warming can revert the monomer to the dimer. researchgate.netfkit.hr This photo- and thermochromic behavior acts as a "chemical switch." researchgate.net

Controlling this equilibrium is vital during synthesis and purification. To utilize the reactivity of the monomer (e.g., in trapping reactions like Diels-Alder or ene reactions), conditions must be chosen that favor its presence, such as high dilution, elevated temperatures, or performing the reaction in a solvent that disfavors dimerization. Conversely, for storage or isolation, conditions favoring the more stable dimer are preferred.

Table 3: Factors Influencing Nitrosoalkane Monomer-Dimer Equilibrium

| Factor | Effect on Equilibrium | Notes |

|---|---|---|

| Temperature | Lower T favors dimer; Higher T favors monomer. fkit.hr | At low T, the Z-dimer forms under kinetic control; at higher T, the E-dimer is thermodynamically favored. fkit.hr |

| Concentration | Higher concentration favors dimer. fkit.hrbiorxiv.org | Follows Le Chatelier's principle. |

| Solvent | Polarity and solvating ability can shift equilibrium. fkit.hr | The ratio of monomer to dimer forms varies with the solvent. |

| Light | UV light favors monomer; Visible light can favor dimer. researchgate.net | This allows for photochemical switching between the two states. |

Detailed Reactivity and Reaction Mechanism Studies of Nitrosoethane

Mechanistic Elucidation of Pericyclic Reactions Involving Nitrosoethane

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant class of transformations for this compound. Detailed mechanistic studies have focused on understanding the intricacies of hetero-Diels-Alder cycloadditions and nitroso-ene reactions.

Hetero-Diels-Alder Cycloadditions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. wikipedia.orgorganic-chemistry.org In the context of this compound, it acts as a heterodienophile, reacting with a conjugated diene to form a 3,6-dihydro-2H-1,2-oxazine ring. beilstein-journals.org This reaction is a thermally allowed [4+2] cycloaddition. wikipedia.org

Computational studies using density functional theory (B3LYP/6-31G*) have shown that the HDA reactions of nitrosoalkanes are concerted but highly asynchronous processes. manchester.ac.uk The transition state involves the formation of the C-N and C-O bonds, with the C-N bond formation typically being more advanced. A significant finding is the strong preference for an endo approach of the diene to the nitroso group, which is attributed to the repulsion between the diene and the lone pair of electrons on the nitrogen atom of the nitroso group. manchester.ac.uk

The regioselectivity of the HDA reaction with unsymmetrical dienes is a critical aspect and is influenced by a delicate balance of frontier molecular orbital (FMO) interactions, electrostatic effects, and steric hindrance. beilstein-journals.orgmanchester.ac.uk Generally, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org The reversibility of the nitroso Diels-Alder reaction can also play a crucial role in the observed regio- and stereochemical outcomes, necessitating a careful consideration of kinetic versus thermodynamic control. beilstein-journals.org

Table 1: Factors Influencing Hetero-Diels-Alder Reactions of this compound

| Factor | Influence on the Reaction |

| Reaction Type | [4+2] Cycloaddition |

| Mechanism | Concerted, asynchronous |

| Transition State | Prefers endo approach |

| Regioselectivity | Governed by FMO interactions, electrostatics, and sterics |

| Reversibility | Can influence final product distribution |

Nitroso-Ene Reactions: Stepwise Pathways and Intermediate Characterization

The nitroso-ene reaction, another pericyclic transformation, involves the reaction of this compound with an alkene containing an allylic hydrogen. Theoretical studies have largely discredited a concerted mechanism in favor of a stepwise pathway. illinois.eduresearchgate.net

Computational studies, employing methods such as B3LYP/6-31G*, have been instrumental in elucidating this stepwise mechanism. illinois.edu The reaction is initiated by the formation of an intermediate, which can be described as a polarized diradical or a zwitterion. illinois.edupku.edu.cn The character of this intermediate is influenced by the substituents on the reactants and the polarity of the solvent.

The formation of the C-N bond to generate this intermediate is generally the rate-determining step. pku.edu.cn This intermediate then undergoes a rapid, intramolecular hydrogen transfer from the allylic position to the oxygen atom of the nitroso group, leading to the final N-allyl-N-ethylhydroxylamine product. This hydrogen transfer step typically proceeds through a chair-like transition state. pku.edu.cn

An alternative pathway for the intermediate is cyclization to form an aziridine (B145994) N-oxide. illinois.edu However, this is often a side reaction, and the aziridine N-oxide itself is not a direct precursor to the ene product. The diradical intermediate possesses unusually high rotational barriers around the C-C and C-N bonds. rsc.org

Table 2: Mechanistic Details of the Nitroso-Ene Reaction of this compound

| Step | Description |

| 1. Initial Attack | Addition of the nitroso group to the alkene. |

| 2. Intermediate Formation | Formation of a polarized diradical or zwitterionic intermediate. |

| 3. Rate-Determining Step | C-N bond formation. |

| 4. Hydrogen Transfer | Rapid intramolecular transfer of an allylic hydrogen. |

| 5. Transition State for H-transfer | Typically a chair-like conformation. |

| Side Reaction | Cyclization of the intermediate to an aziridine N-oxide. |

Photochemical Transformations of this compound and its Dimers

This compound exists in equilibrium with its dimeric form, and both the monomer and dimer can undergo photochemical transformations. The dimers, specifically azodioxides, can be dissociated by photolysis, particularly at low temperatures, to yield the monomeric this compound. mdpi.com This process is often reversible, with the monomer dimerizing upon warming. mdpi.com

Flash photolysis studies of monomeric this compound in aqueous solutions have been conducted to understand its kinetic behavior upon photoexcitation. researchgate.net The photolysis of nitromethane (B149229) has also been shown to produce this compound as one of the products. uhmreactiondynamics.org

The photoreactions of C-nitroso compounds can be complex, with potential for both photooxidation and photodecomposition. researchgate.net The specific pathway taken is dependent on the structure of the nitroso compound and the reaction conditions. Upon irradiation, the dimer can dissociate into the monomer, which then undergoes further photochemical reactions. researchgate.net

Radical Chemistry of this compound

The relatively weak C-N bond in this compound makes it a potential source of radicals and a participant in radical-mediated processes.

Generation and Reactivity of Carbon-Centered Radicals from this compound Precursors

Homolytic cleavage of the carbon-nitrogen bond in this compound can generate a carbon-centered ethyl radical and a nitric oxide radical. This process can be initiated by thermal or photochemical means. The generated ethyl radical is a reactive intermediate that can participate in a variety of subsequent reactions, such as addition to unsaturated systems or hydrogen abstraction. The generation of carbon-centered radicals is a fundamental process in organic chemistry with wide-ranging synthetic applications. nih.govnih.gov

Role of this compound in Spin Trapping Methodologies

Nitroso compounds, including this compound, are utilized as spin traps in electron paramagnetic resonance (EPR) spectroscopy. mdpi.comwikipedia.org This technique is employed for the detection and identification of short-lived, highly reactive free radicals. wikipedia.orgciqtekglobal.com

The principle of spin trapping involves the reaction of a transient radical with the nitroso compound. ciqtekglobal.com The radical adds to the nitrogen atom of the nitroso group, forming a more stable and persistent nitroxide radical, known as a spin adduct. wikipedia.org This spin adduct can then be detected and characterized by EPR spectroscopy.

The EPR spectrum of the spin adduct provides valuable information about the trapped radical. The hyperfine coupling constants in the spectrum are characteristic of the specific radical that was trapped, allowing for its identification. wikipedia.org C-nitroso spin traps like this compound are particularly useful for trapping carbon-centered radicals. unisi.it

Table 3: Application of this compound in Spin Trapping

| Feature | Description |

| Technique | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Role of this compound | Spin Trap |

| Reaction | Addition of a transient radical to the nitroso group. |

| Product | Stable nitroxide radical (Spin Adduct). |

| Information Gained | Identification of the trapped radical via hyperfine coupling constants. |

| Specificity | Particularly effective for trapping carbon-centered radicals. |

Nucleophilic Additions to the Nitroso Group of this compound

The nitroso group (-N=O) in this compound is characterized by a polarized nitrogen-oxygen double bond, which renders the nitrogen atom electrophilic. This electrophilicity allows this compound to undergo nucleophilic addition reactions, a reactivity pattern analogous to that of carbonyl compounds. at.ua In these reactions, a nucleophile attacks the nitrogen atom, leading to the cleavage of the N=O pi bond and the formation of a tetrahedral intermediate.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the partially positive nitrogen atom of the nitroso group. The electron pair from the N=O double bond moves to the oxygen atom, resulting in a negatively charged oxygen species. This intermediate is then typically protonated during workup to yield the final hydroxylamine (B1172632) derivative.

Key nucleophiles that react with C-nitroso compounds include organometallic reagents and enolates.

Organometallic Reagents (Grignard and Organolithium): Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the nitroso group. libretexts.orgwikipedia.org The reaction with this compound proceeds via a polar 1,2-addition mechanism where the carbanionic carbon of the organometallic reagent attacks the electrophilic nitrogen atom of the nitroso group. This addition forms a magnesium or lithium salt of an N,N-disubstituted hydroxylamine. Subsequent aqueous workup protonates the oxygen to yield the final product.

For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would yield N-ethyl-N-methylhydroxylamine after hydrolysis.

It is important to note that a competing reaction pathway involving single-electron transfer (SET) can also occur, particularly with certain Grignard reagents. researchgate.net This SET mechanism leads to the formation of radical intermediates, which can result in different product distributions. However, the polar 1,2-addition is often the major pathway for simple nitrosoalkanes. researchgate.net

Enolates: Enolates, which are nucleophilic carbanions derived from carbonyl compounds, also add to the nitroso group of this compound. masterorganicchemistry.com This reaction is a type of nitroso aldol (B89426) reaction. csic.es The enolate attacks the nitrogen atom of the nitroso group to form a new carbon-nitrogen bond. The resulting intermediate is an adduct with a negatively charged oxygen atom, which is subsequently protonated to give an α-hydroxyamino carbonyl compound. csic.es

The reaction can be catalyzed by a base, which generates the enolate from the parent carbonyl compound. The regioselectivity of the attack (N- vs. O-attack) can be influenced by reaction conditions and the nature of the enolate's counter-ion. csic.es

Kinetic and Thermodynamic Profiling of this compound Reactions

The study of reaction kinetics and thermodynamics provides crucial insights into the stability, reactivity, and reaction mechanisms of this compound. C-nitroso compounds, including this compound, are known to exist in equilibrium between a monomeric (blue-colored) and a dimeric (colorless) form. mdpi.com This dimerization is a key aspect of their thermodynamic profile.

Thermodynamic Data:

The dimerization of this compound to its corresponding trans-azodioxide is an exothermic process. Thermodynamic data for this equilibrium in the gas phase has been determined. The standard enthalpy of reaction (ΔH°) provides a quantitative measure of the stability of the dimer relative to the monomer.

| Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| 2 C₂H₅NO ⇌ (C₂H₅NO)₂ | ΔrH° | -62.8 kJ/mol | Gas Phase | nist.gov |

This negative enthalpy change indicates that the dimer is significantly more stable than the monomer and that the equilibrium favors the dimeric form under standard conditions. nist.gov

Kinetic Data:

Kinetic studies on nitroso compounds often focus on rates of dimerization, isomerization, or reactions with other species. The activation energy (Ea) and pre-exponential factor (A), as described by the Arrhenius equation, are key parameters determined from these studies. purdue.eduwikipedia.org While extensive kinetic data specifically for nucleophilic additions to this compound are not widely published, data from analogous systems provide insight into the factors governing the reactivity of the nitroso group. For instance, kinetic studies on the dimerization of other nitroso compounds and the oxidation of nitrosoarenes illustrate the methods and typical parameters encountered. mdpi.comrsc.orgrsc.org

The rate of reaction is influenced by factors such as the electronic properties of substituents and the solvent. rsc.org Electron-withdrawing groups can affect the electrophilicity of the nitroso nitrogen, influencing the rate of nucleophilic attack.

| Compound | Reaction | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| p-Bromonitrosobenzene | Dimerization in solid state | 1.3 x 10⁻³ s⁻¹ (at 293 K) | 73.7 ± 1.5 kJ/mol | mdpi.com |

| Nitrosobenzene (B162901) | Oxidation by NO₂ in CCl₄ | - | 33.6 ± 1.2 kJ/mol | rsc.org |

| p-Chloronitrosobenzene | Oxidation by NO₂ in CCl₄ | - | 35.6 ± 2.0 kJ/mol | rsc.org |

The data in Table 2, while not specific to this compound, demonstrates the typical range of activation energies for reactions involving the nitroso moiety. The kinetics of nucleophilic addition to this compound would similarly be expected to depend on the strength of the nucleophile and the reaction conditions. Reactions involving strong nucleophiles like Grignard reagents are generally fast, while reactions with weaker nucleophiles like enolates may exhibit more complex kinetics dependent on the rate of enolate formation. rsc.org

Compound Index

| Compound Name |

|---|

| This compound |

| Methylmagnesium bromide |

| N-ethyl-N-methylhydroxylamine |

| α-hydroxyamino carbonyl compound |

| p-Bromonitrosobenzene |

| Nitrosobenzene |

| p-Chloronitrosobenzene |

| Nitrogen dioxide |

Advanced Spectroscopic and Structural Elucidation of Nitrosoethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

High-resolution NMR spectroscopy is a powerful, non-invasive method for probing the atomic and molecular structure of compounds like nitrosoethane. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei with a non-zero spin.

Carbon-13 and Nitrogen-15 NMR Chemical Shift Analysis

Analysis of ¹³C and ¹⁵N NMR spectra provides direct insight into the electronic environment of the carbon and nitrogen atoms within the this compound molecule.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent carbon atoms: the methyl (CH₃) carbon and the methylene (B1212753) (CH₂) carbon. libretexts.org The chemical shift (δ) is influenced by the electronegativity of adjacent atoms. The methylene carbon, being directly attached to the electron-withdrawing nitroso group (-N=O), is more deshielded and thus resonates at a higher chemical shift (further downfield) compared to the more shielded methyl carbon. capes.gov.br While specific experimental values for this compound are not broadly published, expected ranges can be inferred from standard chemical shift tables. wisc.edu

Nitrogen-15 (¹⁵N) NMR: The ¹⁵N nucleus, though less sensitive than ¹H due to its low natural abundance and negative gyromagnetic ratio, offers a very wide range of chemical shifts, making it highly sensitive to the nitrogen atom's chemical state. wikipedia.orghuji.ac.il The nitroso group (-N=O) exhibits a characteristic and significantly downfield chemical shift. researchgate.net Studies report that the chemical shift for C-nitroso groups can range broadly, typically from approximately +540 ppm to over 900 ppm relative to a liquid ammonia (B1221849) standard. researchgate.net This large downfield shift is a hallmark of the nitroso functionality and allows for its unambiguous identification.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Carbon Atom | Functional Group | Predicted Chemical Shift (δ) ppm |

| ¹³C | -C H₂-N=O | Methylene (attached to -NO) | 50 - 70 |

| ¹³C | -C H₃ | Methyl | 10 - 20 |

| ¹⁵N | -N=O | Nitroso | 540 - 900 (relative to NH₃) |

Note: These are generalized ranges. Actual values can be influenced by solvent and temperature.

J-Coupling Constant Analysis for Diastereotopic Proton Discrimination

In a chiral, non-racemic environment, the two protons of the methylene (CH₂) group in this compound become diastereotopic. organicchemistrydata.org This means they are chemically non-equivalent and will have different chemical shifts in the ¹H NMR spectrum. Furthermore, they will couple to each other (geminal coupling, ²J) and to the protons of the adjacent methyl group (vicinal coupling, ³J).

This non-equivalence transforms the expected quartet for the CH₂ group into a more complex pattern, often an "ABX₃" system. organicchemistrydata.org The A and B protons (the two diastereotopic CH₂ protons) split each other and are both split by the three X protons (the CH₃ group). Analysis of this complex multiplet can yield the geminal coupling constant (²JAB) and the two different vicinal coupling constants (³JAX and ³JBX). These coupling constants are highly dependent on the dihedral angles between the protons, as described by the Karplus relationship. miamioh.edu Therefore, a detailed analysis of these J-coupling values can provide critical information about the preferred conformation and stereochemistry of the molecule. spcmc.ac.inoup.com

Electron Spin Resonance (ESR) Spectroscopy of this compound Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique that specifically detects species with unpaired electrons, such as free radicals. nih.govwikipedia.org

Spin Density Distribution Analysis in this compound Radical Species

When this compound is involved in radical reactions, it can form radical species, such as the ethyl nitroxide radical. The unpaired electron in this radical is not localized on a single atom but is distributed across the molecule. This distribution is known as the spin density.

The spin density can be investigated by analyzing the hyperfine coupling constants (hfs) in the ESR spectrum. unife.it The unpaired electron interacts with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H), splitting the ESR signal into a characteristic pattern. The magnitude of this splitting is directly proportional to the spin density at that nucleus. nih.gov By combining experimental ESR data with quantum chemical calculations (e.g., Density Functional Theory), a detailed map of the spin density distribution can be constructed. unife.it This reveals the extent of electron delocalization and provides fundamental insights into the radical's electronic structure and reactivity. For an ethyl nitroxide radical, significant spin density is expected on the nitrogen and oxygen atoms of the nitroxide group, with smaller but measurable densities on the α- and β-hydrogens of the ethyl group.

ESR Applications in Characterizing Spin Adducts

One of the most important applications of nitroso compounds in radical chemistry is their use as "spin traps". iupac.org Short-lived and highly reactive free radicals, which are often present at concentrations too low for direct detection, can be "trapped" by this compound. The transient radical (R•) adds to the nitroso group to form a much more stable and persistent nitroxide radical, known as a spin adduct. wikipedia.org

This process is invaluable for identifying transient radical intermediates in chemical and biological systems. utexas.edu The resulting spin adduct produces a distinct ESR spectrum, and the hyperfine splitting constants of this spectrum act as a fingerprint for the trapped radical. wikipedia.orgutexas.edu For instance, trapping a methyl radical (•CH₃) with this compound would yield a different ESR spectrum (with different hyperfine couplings) than trapping a hydroxyl radical (•OH). By analyzing the splitting pattern and the magnitudes of the nitrogen (aN) and hydrogen (aH) coupling constants, the identity of the original, short-lived radical can be determined. nih.gov

Table 2: Hypothetical ESR Hyperfine Splitting Constants (hfsc) for Spin Adducts Formed by this compound

| Trapped Radical (R•) | Spin Adduct Structure | aN (Gauss) | aH (Gauss) |

| Methyl (•CH₃) | CH₃-N(O•)-CH₂CH₃ | 14 - 16 | 7 - 9 |

| Phenyl (•C₆H₅) | C₆H₅-N(O•)-CH₂CH₃ | 9 - 11 | 1 - 3 |

| Hydroxyl (•OH) | HO-N(O•)-CH₂CH₃ | 13 - 15 | 2 - 4 |

Note: These are representative values. Actual hfsc are sensitive to solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Structural Stability

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These two methods are complementary: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. ksu.edu.sacigrjournal.org

This dual approach is highly effective for studying the structure and conformational stability of this compound. fiveable.meimperial.ac.uklibretexts.org Computational studies on the closely related nitrosoethylene (B14265687) molecule predict that such compounds exist predominantly in a planar trans structure, where the C-C and N=O bonds are anti-periplanar. nih.govnih.gov This stability is attributed to favorable conjugation between the respective bonds. A similar analysis for this compound would involve identifying the key vibrational modes and comparing their experimental frequencies and intensities with theoretical calculations for different conformers (e.g., cis and trans).

Key vibrational modes for this compound include the N=O stretching vibration, C-N stretch, C-C stretch, and various C-H bending and stretching modes. The N=O stretch is particularly characteristic and is expected to appear as a strong band in the IR spectrum. The symmetry of the molecule in different conformations will dictate which modes are IR-active, Raman-active, or both, allowing for a detailed structural assignment. cdnsciencepub.com

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Activity |

| C-H Stretch | 2850 - 3000 | IR & Raman |

| N=O Stretch | 1500 - 1600 | Strong in IR, Weaker in Raman |

| CH₂ Scissoring | 1440 - 1480 | IR & Raman |

| CH₃ Bending (umbrella) | 1370 - 1390 | IR & Raman |

| C-N Stretch | 1000 - 1250 | IR & Raman |

| C-C Stretch | 800 - 1000 | Weaker in IR, Stronger in Raman |

Photoelectron Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the binding energies of electrons in a molecule, which provides direct insight into the energies of the occupied molecular orbitals. rsc.orgnist.gov In this method, a sample is irradiated with high-energy photons, causing the ejection of electrons. ntu.edu.tw The kinetic energy of these ejected photoelectrons is measured, and by subtracting this from the known photon energy, the ionization energy—the energy required to remove an electron from a specific molecular orbital—can be determined. ntu.edu.tw

While a He(I) photoelectron study of gaseous this compound has been noted in the literature, detailed analyses and assignments are more readily available for its structural homologues, such as nitrosomethane (B1211736) (CH₃NO) and t-nitrosobutane ((CH₃)₃CNO). rsc.orgupenn.edu Studies on these related C-nitroso compounds provide a strong basis for understanding the electronic structure of this compound.

For these compounds, the observed ionization sequence is n⁻ < n⁺ < π(NO). rsc.org This ordering reveals the character of the highest occupied molecular orbitals:

n⁻ : This corresponds to the ionization from the antibonding combination of the oxygen and nitrogen lone-pair orbitals.

n⁺ : This is the ionization from the corresponding bonding combination of the nitrogen and oxygen lone-pair orbitals.

π(NO) : This represents the ionization from the π bonding orbital of the N=O group.

The splitting between the n⁺ and n⁻ lone-pair orbitals in various nitroso compounds has been found to range from 2.8 to 6.0 eV. rsc.org Given these comprehensive studies on closely related molecules, a similar electronic structure and ionization pattern is anticipated for this compound, with the highest energy electrons residing in the lone-pair orbitals of the nitroso functional group.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining a single crystal of the volatile this compound monomer is challenging, its structure when bound to other molecules (as a derivative) has been successfully elucidated, providing crucial geometric information.

A key example is the structural analysis of a this compound derivative bound to sperm whale myoglobin (B1173299) (swMb). acs.org The crystal structure of the ferrous wild-type sperm whale myoglobin in complex with this compound (sw MbII–EtNO) was determined at a high resolution of 1.76 Å.

The crystallographic data revealed several important structural features:

Binding Mode : The this compound ligand is N-bound to the ferrous iron (Fe) center of the myoglobin's heme group. acs.org

Coordination Geometry : The Fe–N bond length is 2.1 Å. The nitroso group is oriented with a (por)N–Fe–N–O torsion angle of 37°.

Distal Pocket Interactions : The oxygen atom of the bound this compound ligand forms a hydrogen-bonding interaction with the distal pocket His64 residue of the myoglobin protein. acs.org This interaction orients the nitroso O-atom toward the protein exterior, while the hydrophobic ethyl group points toward the protein's interior.

These findings provide a precise structural snapshot of how this compound interacts with a biological macromolecule, which is fundamental for understanding its role in biological systems.

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 6E03 | |

| Method | X-RAY DIFFRACTION | |

| Resolution | 1.76 Å | |

| Space Group | P 6 | |

| Unit Cell Length (a, b, c) | 90.27 Å, 90.27 Å, 49.37 Å | |

| Unit Cell Angle (α, β, γ) | 90°, 90°, 120° | |

| Binding Atom | Nitrogen (N-bound to Fe) | acs.org |

| Fe-N Bond Length | 2.1 Å | |

| (por)N–Fe–N–O Torsion Angle | 37° |

Computational and Quantum Chemical Approaches to Nitrosoethane

Density Functional Theory (DFT) Studies of Electronic Structure and Bondingnih.govscispace.comwikipedia.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules, based on the electron density. scispace.comwikipedia.org This approach is widely used for its balance of computational cost and accuracy, making it suitable for studying the properties of nitroso compounds. nih.govsrce.hr DFT calculations have been successfully employed to reproduce experimental data for challenging molecules like C-nitrosoarenes, indicating their reliability for this class of compounds. nih.gov The theory is adept at defining and clarifying key concepts of molecular structure and reactivity. scispace.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key descriptor; a smaller gap generally implies higher reactivity. irjweb.com This analysis is instrumental in predicting how a molecule will interact with other species. For instance, the LUMO energy can be used to gauge electrophilicity, while the HOMO energy relates to nucleophilicity.

Table 1: Illustrative HOMO-LUMO Data for Related Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Triazine Derivative | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| (ZnO)28 Hollow Cubic QD | B3LYP/LANL2DZ/6-31G | -6.14 | -1.61 | 4.53 | researchgate.net |

| (ZnO)30 Hollow Spherical QD | B3LYP/LANL2DZ/6-31G | -6.31 | -1.77 | 4.54 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgfaccts.de This provides a chemically intuitive picture of the bonding within a molecule. NBO analysis can quantify the electron density in these localized orbitals and describe delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

Table 2: Key Outputs of NBO Analysis

| NBO Feature | Description | Significance |

|---|---|---|

| Natural Charges | Distribution of electron density among atoms. | Indicates electrostatic potential and polar nature of bonds. |

| Bonding Orbitals (BD) | Localized orbitals representing 2-center bonds (e.g., σC-N, πN=O). | Describes the Lewis structure and bond character (covalent vs. ionic). |

| Lone Pairs (LP) | Localized orbitals representing non-bonding valence electrons. | Identifies sites for nucleophilic or Lewis base activity. |

| Donor-Acceptor Interactions | Stabilization energy (E(2)) from delocalization between filled (donor) and empty (acceptor) NBOs. | Quantifies resonance and hyperconjugation, revealing deviations from the idealized Lewis structure. |

Molecular Dynamics Simulations for Dynamic Behavior of Nitrosoethane Systemsnih.gov

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the dynamic behavior of molecular systems, including conformational changes, solvent effects, and the initial steps of chemical reactions. nih.govaps.org

While specific MD simulations for this compound are not widely reported, the methodology has been applied to related molecules. For instance, ab initio MD simulations have been used to investigate the thermal decomposition of solid nitromethane (B149229), revealing a complex network of about 100 elementary reactions and 75 different chemical species. aps.org For this compound, MD simulations could be used to study its behavior in solution, exploring its interaction with solvent molecules, its conformational dynamics at different temperatures, and the initial events leading to dimerization or other reactions. Such simulations can provide insights that are complementary to the static picture offered by potential energy surface calculations. mdpi.com

Specialized Research Applications and Mechanistic Probes of Nitrosoethane

Nitrosoethane as a Model Compound for Understanding Nitrosoalkane Chemistry

This compound is a key model compound for elucidating the fundamental chemistry of nitrosoalkanes. vulcanchem.com Its relatively simple structure allows for detailed investigation of characteristic reactions and properties that are broadly applicable to more complex molecules within this class.

A defining feature of primary and secondary nitrosoalkanes, including this compound, is their tendency to exist in equilibrium with their corresponding oxime tautomers. vulcanchem.comchegg.com In protic media, this compound can isomerize to acetaldoxime. vulcanchem.com This tautomerization is a critical aspect of nitrosoalkane reactivity. Furthermore, in the solid state and in solution, this compound readily forms a dimeric structure, which can dissociate into the monomeric form, particularly in the gas phase or at low pressures. vulcanchem.comacs.org The C-N bond in this compound has a relatively low dissociation energy, making it susceptible to cleavage by heat and light. vulcanchem.com

The reactivity of this compound is rich and serves as a model for various organic transformations. It readily participates in cycloaddition reactions, such as:

Hetero-Diels-Alder Reactions: Acting as a heterodienophile, this compound reacts with dienes to form six-membered heterocyclic rings. These reactions often proceed with high regio- and stereoselectivity. vulcanchem.com

Nitroso-Ene Reactions: With alkenes that possess an allylic hydrogen, this compound can undergo an ene reaction to produce allylic hydroxylamines. vulcanchem.comresearchgate.net

These characteristic reactions make this compound a valuable subject for studying the mechanistic pathways of nitrosoalkanes in organic synthesis.

Role in Investigating Atmospheric Chemistry Cycles through Computational Modeling

Computational modeling plays a crucial role in understanding the complex reaction cycles in the atmosphere, and this compound has been a subject of such studies to elucidate the atmospheric fate of small organic nitrogen compounds. mdpi.comnih.govhelsinki.ficopernicus.org Although not a major atmospheric constituent itself, its formation and subsequent reactions can provide insights into the degradation pathways of related species.

Photochemical studies have shown that the irradiation of nitrogen dioxide in the presence of ethane (B1197151) at temperatures above 100°C can lead to the formation of nitroethane or this compound, along with other products like carbon monoxide and carbon dioxide. cdnsciencepub.comcdnsciencepub.com This suggests a potential, albeit minor, pathway for its formation in specific atmospheric conditions.

Computational models are used to investigate the reactions of nitroso compounds with key atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O3). nilu.comccsnorway.comresearchgate.netharvard.edu For instance, the reaction of hydroxyl radicals with amines can lead to the formation of various nitrogen-containing products, and understanding the subsequent reactions of intermediates like nitrosoalkanes is important for completing the atmospheric nitrogen cycle models. researchgate.netnih.gov Theoretical studies of the potential energy surfaces of reactions involving nitroso compounds help to predict reaction rates and mechanisms that are difficult to measure experimentally. kuleuven.be For example, computational studies on the reaction of vinyl radicals with nitric oxide show the formation of nitrosoethylene (B14265687) as a key intermediate, and its subsequent isomerization and cyclization pathways are explored theoretically. kuleuven.be

Advanced Mechanistic Probes in Organic Synthetic Research

This compound serves as a versatile mechanistic probe in organic synthesis due to the unique reactivity of the nitroso group. Its ability to participate in a variety of transformations allows researchers to investigate reaction mechanisms and develop new synthetic methodologies.

One of the most significant applications of nitroso compounds like this compound is in cycloaddition reactions. They can act as dienophiles or heterodienes in Diels-Alder reactions, providing access to complex nitrogen- and oxygen-containing heterocycles. vulcanchem.comresearchgate.netmdpi.com The regioselectivity and stereoselectivity of these reactions can be studied to understand the electronic and steric effects that govern the cycloaddition process. acs.org

Nitroso-ene reactions, where this compound reacts with an alkene containing an allylic hydrogen, are another area of mechanistic investigation. vulcanchem.comresearchgate.net These reactions lead to the formation of C-N bonds and the introduction of a hydroxylamino group. Studying the kinetics and substrate scope of these reactions provides valuable data on the ene reaction mechanism.

Furthermore, nitrosoalkanes can be generated in situ from the oxidation of hydroxylamines or other precursors, and their subsequent reactions can be used to probe the feasibility of certain synthetic transformations. vulcanchem.comnih.gov The transient nature of monomeric this compound in solution requires such in situ generation for many synthetic applications. acs.org

Interactions with Biomolecules in Model In Vitro Systems (excluding clinical data)

In controlled in vitro systems, this compound is used to probe the interactions of nitroso compounds with biomolecules, providing insights into potential mechanisms of action and transformation, without involving clinical data.

In Vitro Enzyme-Mediated Transformations Involving Nitroso Compounds

The metabolic fate of nitroso compounds is a significant area of research, and in vitro enzyme systems are crucial for elucidating the transformation pathways. Cytochrome P450 enzymes, a major family of metabolic enzymes, are known to catalyze the activation of nitrosamines. researchgate.netacs.org This activation often involves α-hydroxylation, leading to unstable intermediates that can break down to form reactive species. researchgate.net While much of this research has focused on N-nitrosamines, the principles can be extended to understand the potential enzymatic processing of C-nitroso compounds like this compound. conicet.gov.ar

Recent studies have explored the use of oxidoreductases, such as laccases and peroxidases, to catalyze nitroso-ene type reactions in vitro. researchgate.net These enzymes can generate reactive acylnitroso species from N-hydroxycarbamates under mild, aqueous conditions. researchgate.net The generated nitroso compounds then undergo C-N bond formation, demonstrating the potential for enzymatic systems to mediate complex organic transformations involving the nitroso group. These in vitro studies provide a foundation for understanding how nitroso compounds might be processed in biological systems.

Spin Trapping for Characterization of Protein-Centered Radicals in In Vitro Studies

Spin trapping is a powerful technique used to detect and characterize transient free radicals. nih.govnumberanalytics.com While nitrones like DMPO are more commonly used, nitroso compounds can also function as spin traps. researchgate.net The principle involves the reaction of a short-lived radical with the spin trap to form a more stable radical adduct, which can then be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govnumberanalytics.com

In the context of biomolecular research, spin trapping is employed to identify protein-centered radicals formed during oxidative stress. nih.govfrontiersin.org These highly reactive species can lead to protein damage through fragmentation and aggregation. frontiersin.org The immuno-spin trapping technique is an advancement where an antibody is used to detect the stable adduct formed between the spin trap and the protein radical. nih.govresearchgate.netsfrbm.org This method has been successfully applied in mechanistic in vitro studies to identify specific proteins that have been radicalized. nih.govfrontiersin.org Although direct studies using this compound as a spin trap for protein radicals are less common than those using nitrones, the fundamental chemistry of nitroso compounds makes them relevant to this field of research.

Emerging Research Directions and Future Challenges in Nitrosoethane Chemistry

Development of Green and Sustainable Synthetic Methodologies for Nitrosoethane

A paramount challenge in this compound chemistry is the development of synthetic routes that align with the principles of green chemistry. Historically, the preparation of nitrosoalkanes has often involved high temperatures or the use of hazardous reagents. For instance, a common method for synthesizing this compound is the pyrolysis of tert-amyl nitrite (B80452) at approximately 185°C, which is energy-intensive. vulcanchem.com Another route involves the oxidation of ethylhydroxylamine, which requires mild oxidizing agents. vulcanchem.com

Future research is focused on creating more sustainable pathways that minimize energy consumption, reduce waste, and avoid toxic substances. Key emerging strategies, demonstrated for related nitroso compounds, include electrosynthesis and photochemistry. cardiff.ac.uk These non-conventional methods offer milder reaction conditions and high functional group tolerance. cardiff.ac.uk

Table 1: Comparison of Conventional and Emerging Green Synthetic Principles for Nitroso Compounds

| Methodology | Conventional Approach | Emerging Green Alternative | Key Advantages of Green Approach |

| Energy Source | Thermal (e.g., Pyrolysis) | Photons (Photochemistry), Electrons (Electrosynthesis) | Milder reaction conditions, reduced energy consumption. cardiff.ac.uk |

| Reagents | Stoichiometric, often toxic, oxidants/reductants | Catalytic systems, electrons as reagents. | Avoidance of toxic redox reagents, atom economy. cardiff.ac.uk |

| Solvents | Volatile organic compounds. | Green solvents (e.g., glycerol), solvent-free conditions. rsc.orgias.ac.in | Reduced environmental impact, easier recycling. ias.ac.in |

| Process | Batch synthesis. | Continuous flow synthesis (especially with photochemistry). nih.gov | Enhanced safety, scalability, and efficiency. nih.gov |

The application of continuous flow photochemistry, which has been successfully used for synthesizing nitrosoarenes, presents a promising avenue for the production of this compound. nih.gov Similarly, the adoption of solvent-free reaction conditions, as demonstrated in the synthesis of N-nitrosamines using tert-butyl nitrite, could offer a greener path for this compound preparation. rsc.org The challenge lies in adapting these innovative methodologies specifically for the efficient and high-yield synthesis of aliphatic C-nitroso compounds like this compound, which are often less stable than their aromatic counterparts. researchgate.net

Exploration of Unconventional Reactivity Patterns and Catalysis

While this compound's participation in hetero-Diels-Alder and nitroso-ene reactions is well-established, frontier research is uncovering more unconventional reactivity. vulcanchem.com A notable example is the "interrupted Nef reaction," where the treatment of a nitroethane salt with gaseous HCl leads to the formation of 1-chloro-1-nitrosoethane, a reactive intermediate. mdpi.com This discovery opens new pathways for functionalizing molecules via nitroalkane precursors.

The ambiphilic nature of the nitroso group, allowing it to act as both a nucleophile and an electrophile, is a central theme in its reactivity. at.ua This dual character is being explored for novel catalytic applications. This compound's ability to act as a ligand and bind to metal centers is particularly significant. vulcanchem.comacs.org It has been shown to form complexes with the iron in hemeproteins like myoglobin (B1173299) and in cytochrome P450 models, suggesting its potential role in bio-inspired catalysis. acs.orgacademie-sciences.fracademie-sciences.fr

Future challenges involve harnessing this coordination chemistry to design new catalytic cycles. The development of catalysts that can control the selective reaction of the nitroso group, perhaps by leveraging its interaction with a metal center, could lead to new methods for C-N bond formation and other valuable transformations. Research into the reactivity of this compound with organometallic reagents, such as organolithium and Grignard reagents, also presents opportunities for creating novel molecular architectures. nih.gov

Integration of Advanced Machine Learning and AI in Computational this compound Studies

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. A significant body of research already exists on using ML models, particularly support vector machines (SVM) and neural networks, to predict the carcinogenicity of the broader class of N-nitroso compounds. acs.orgmdpi.combiorxiv.orgnih.gov These models use molecular descriptors to classify compounds with high accuracy, demonstrating the power of AI in toxicology. acs.orgbiorxiv.org

Table 2: Applications of AI/ML in Nitroso Compound Research

| Application Area | AI/ML Technique | Objective | Reference |

| Toxicity Prediction | Support Vector Machine (SVM), Linear Discriminant Analysis (LDA) | Classify the carcinogenicity of N-nitroso compounds. | acs.orgnih.gov |

| QSAR Modeling | Genetic Algorithms (GA), Multiple Linear Regression (MLR) | Establish quantitative structure-activity relationships for toxicity. | acs.org |

| Catalyst Design | Predictive Modeling, AI-guided screening | Accelerate the discovery and optimization of catalysts. | frontiersin.orgtechscience.com |

| Reaction Prediction | Neural Networks, Deep Learning | Forecast reaction outcomes and explore novel reactivity patterns. | frontiersin.orgnih.gov |

The future of computational this compound chemistry lies in expanding these AI applications beyond toxicity prediction. Emerging research in the broader field of chemistry shows that AI and ML can be powerful tools for:

Predicting Reactivity: Developing models that can forecast the outcome of this compound reactions under various conditions, guiding experimental design. frontiersin.org

Catalyst Discovery: Using AI to rapidly screen potential catalysts for reactions involving this compound, accelerating the design of more efficient and selective systems. frontiersin.orgtechscience.com

Mechanistic Insights: Employing ML to analyze complex computational data from quantum chemical simulations, uncovering subtle details of reaction mechanisms. frontiersin.org

The primary challenge is the generation of large, high-quality datasets required to train robust AI models for this compound-specific applications. Overcoming this data scarcity, perhaps through high-throughput computational screening or data-sharing platforms, will be crucial for realizing the full potential of AI in this field. frontiersin.orgdigitellinc.com

Frontier Research in Solid-State Reactivity of this compound Dimers

In the solid state, this compound predominantly exists as a dimer (an azodioxide). vulcanchem.com The study of the solid-state reactivity of these dimers, particularly in aromatic C-nitroso compounds, has become a vibrant research frontier with direct implications for this compound. at.uamdpi.com

A key discovery is the ability to induce a reversible dissociation of the dimer into its colored monomers (which are typically blue or green) using UV light at cryogenic temperatures (around 10-12 K). mdpi.comacs.orgresearchgate.net The monomers can then re-dimerize upon gentle warming or irradiation with visible light, reverting to the colorless or yellowish dimer. acs.orgresearchgate.net This phenomenon represents a photothermal and photochromic "chemical switch" where a covalent N-N bond can be repeatedly broken and formed. at.uamdpi.comacs.org

Table 3: Characteristics of the Nitroso Dimer-Monomer Solid-State Switch

| Process | Stimulus | Transformation | Observation | Potential Application | Reference |

| Dissociation | UV light (e.g., 254 nm) at low temperature (e.g., 12 K) | Dimer → 2 Monomers | Colorless solid turns blue/green. | "Writing" information. | mdpi.comacs.orgresearchgate.net |

| Re-dimerization | Warming (e.g., above 170 K) or Visible light | 2 Monomers → Dimer | Blue/green color fades to colorless. | "Erasing" information. | acs.orgresearchgate.net |

This reversible switching behavior is a simple yet elegant model for studying reaction mechanisms in molecular solids. mdpi.com The primary challenge and future direction is to extend these detailed studies from aromatic systems to aliphatic dimers like that of this compound and to control this behavior at or near room temperature. The potential applications are significant, including the development of molecular electronics, data storage materials, and light-responsive supramolecular systems. at.uaacs.orgresearchgate.net Investigating how the crystal packing and topochemical factors of the this compound dimer influence this reactivity is a key area for future exploration. acs.org

Q & A

Basic Research Questions

Q. How can researchers determine the stability of nitrosoethane under varying experimental conditions (e.g., temperature, pressure)?

- Methodological Answer : Stability studies require monitoring dimerization kinetics via spectroscopic methods (e.g., UV-Vis or FTIR) to track monomer-dimer equilibria . For gas-phase studies, microwave spectroscopy can identify rotational isomers (cis/gauche) and quantify their relative stability using dipole moment measurements and centrifugal distortion analysis . Kinetic modeling should account for pressure-dependent dimerization rates, as dimer formation accelerates at higher pressures .

Q. What experimental approaches are recommended for synthesizing and purifying this compound to minimize decomposition?

- Methodological Answer : Synthesis via controlled oxidation of ethylamine or reaction of ethyl radicals with nitric oxide requires inert atmospheres and low temperatures (<0°C) to suppress side reactions . Purification involves vacuum distillation to isolate monomeric this compound, followed by mass spectrometric validation (e.g., monitoring m/e 59 for C₂H₅NO⁺) to confirm purity . Storage in dark, cold conditions with stabilizers (e.g., radical scavengers) prevents photolytic degradation .

Advanced Research Questions

Q. How should researchers resolve contradictions in mass spectrometric data when quantifying this compound in reactive mixtures?

- Methodological Answer : Discrepancies arise from overlapping ion currents (e.g., m/e 59 contributions from both this compound and triethylhydroxylamine) . Calibration requires isolating ion intensities for specific species using controlled photolysis experiments and referencing isotopic analogs (e.g., ¹⁵N-labeled this compound) . Data correction must account for time-dependent nitric oxide depletion and competing radical reactions (e.g., ethyl radical recombination) .

Q. What mechanistic insights can be gained from analyzing this compound’s role in radical inhibition and chain-termination reactions?

- Methodological Answer : this compound scavenges ethyl radicals via rapid addition (k₃ ~10⁹ M⁻¹s⁻¹), forming triethylhydroxylamine . Mechanistic studies should combine time-resolved mass spectrometry (tracking m/e 30 for NO depletion) with kinetic simulations to model radical steady-state concentrations . Isotopic labeling (e.g., deuterated ethyl radicals) can distinguish primary vs. secondary reaction pathways .

Q. How do rotational isomers of this compound influence its reactivity in gas-phase reactions?

- Methodological Answer : The cis isomer (2.1 kJ/mol more stable than gauche) exhibits distinct dipole moments (µₐ=2.316 D vs. 2.288 D for gauche), affecting collision dynamics and reaction probabilities . Computational studies (DFT/MD simulations) can correlate isomer-specific transition states with experimental rate constants. Microwave spectroscopy data (e.g., ¹⁴N quadrupole coupling constants) validate theoretical models .

Data Analysis & Experimental Design

Q. What strategies are effective for reconciling discrepancies between computational predictions and experimental observations in this compound systems?

- Methodological Answer : Discrepancies often stem from neglecting dimerization equilibria or solvent effects in simulations. Hybrid QM/MM approaches incorporating explicit solvent models improve accuracy . Experimental validation should use tandem MS/MS to isolate reaction intermediates and compare with computed fragmentation patterns .

Q. How can researchers optimize time-resolved spectroscopic methods to capture transient this compound intermediates?

- Methodological Answer : Ultrafast laser photolysis coupled with transient absorption spectroscopy (nanosecond resolution) tracks short-lived species like this compound dimers. Synchronize data acquisition with pulsed photolysis to resolve kinetics of dimer dissociation (τ ~10⁻³–10⁻⁶ s) . For gas-phase studies, cavity ring-down spectroscopy enhances sensitivity for low-concentration intermediates .

Tables for Key Parameters

Notes for Rigorous Research

- Contradiction Management : Address conflicting data (e.g., ion intensity vs. concentration curves) by isolating variables (e.g., nitric oxide partial pressure) and validating assumptions (e.g., negligible dimer contribution to m/e 59) .

- Advanced Instrumentation : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to distinguish this compound adducts from isobaric species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten